

AF3485: An In-Depth Technical Guide to the Anti-ANGPTL4 Polyclonal Antibody

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the **AF3485** antibody, a polyclonal antibody raised in goats that specifically targets human and primate Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4 is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support your research and development endeavors.

Antibody Specifications and Quantitative Data

The **AF3485** antibody, produced by R&D Systems, is an antigen affinity-purified polyclonal antibody. It is generated from a goat immunized with a mouse myeloma cell line NS0-derived recombinant human ANGPTL4 (Leu165-Ser406, Accession # Q9BY76).

General Characteristics



Property	Specification
Catalog Number	AF3485
Host Species	Goat
Antibody Type	Polyclonal IgG
Immunogen	Recombinant human ANGPTL4 (Leu165- Ser406)
Purification	Antigen Affinity-purified
Reactivity	Human, Primate, Rat
Aliases	ANGPTL4, UNQ171, NL2, pp1158, FIAF, TGQTL, ARP4, PGAR, HFARP, HARP

Recommended Applications and Dilutions

Application	Recommended Concentration/Dilution
Western Blot (WB)	0.1 μg/mL
Simple Western	50 μg/mL
ELISA Capture (as part of a matched antibody pair)	0.2-0.8 μg/mL
Immunohistochemistry (IHC)	Cited in publications

Specificity and Cross-Reactivity

Assay	Specificity/Cross-Reactivity
Sandwich Immunoassays	Less than 0.2% cross-reactivity with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4.
Western Blot	Approximately 1% cross-reactivity with the N-terminal fragment of rhANGPTL4.



Formulation and Storage

Condition	Specification
Formulation	Lyophilized from a 0.2 μm filtered solution in PBS with Trehalose.
Reconstitution	Reconstitute at 0.2 mg/mL in sterile PBS.
Storage (as supplied)	12 months from date of receipt at -20 to -70 °C.
Storage (after reconstitution)	1 month at 2 to 8 °C under sterile conditions.
6 months at -20 to -70 °C under sterile conditions.	

Key Experimental Protocols

Detailed methodologies for the primary applications of the **AF3485** antibody are provided below. These protocols are based on manufacturer recommendations and established laboratory practices.

Western Blot (WB)

This protocol outlines the detection of ANGPTL4 in cell lysates or recombinant protein samples.

- Sample Preparation: Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of each lysate.
- SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-20% Tris-Glycine gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary Antibody Incubation: Incubate the membrane with the AF3485 antibody at a concentration of 0.1 μg/mL in blocking buffer overnight at 4°C with gentle agitation.



- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
 and an appropriate imaging system. A specific band for ANGPTL4 is expected at
 approximately 59 kDa under reducing conditions.

Sandwich ELISA (as a Capture Antibody)

This protocol describes the use of **AF3485** as the capture antibody in a sandwich ELISA for the quantitative detection of human ANGPTL4. This is typically performed as part of a DuoSet ELISA, such as R&D Systems' DY3485, which pairs **AF3485** with a biotinylated detection antibody (B**AF3485**).

- Plate Coating: Dilute the **AF3485** capture antibody to a working concentration of 0.2-0.8 μg/mL in PBS. Coat a 96-well microplate with 100 μL per well of the diluted antibody. Seal the plate and incubate overnight at room temperature.
- Blocking: Aspirate each well and wash three times with Wash Buffer (0.05% Tween® 20 in PBS). Block the plate by adding 300 μ L of Reagent Diluent (1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
- Sample and Standard Incubation: Aspirate and wash the wells. Add 100 μL of standards and samples per well. Cover the plate and incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Aspirate and wash the wells. Add 100 μL of the biotinylated anti-human ANGPTL4 detection antibody (B**AF3485**), diluted to 0.1-0.4 μg/mL in Reagent Diluent, to each well. Cover and incubate for 2 hours at room temperature.
- Streptavidin-HRP Incubation: Aspirate and wash the wells. Add 100 μL of Streptavidin-HRP to each well. Cover and incubate for 20 minutes at room temperature in the dark.
- Substrate Development and Measurement: Aspirate and wash the wells. Add 100 μL of Substrate Solution to each well and incubate for 20 minutes at room temperature in the dark.



Add 50 μ L of Stop Solution to each well. Determine the optical density at 450 nm using a microplate reader.

Immunohistochemistry (IHC)

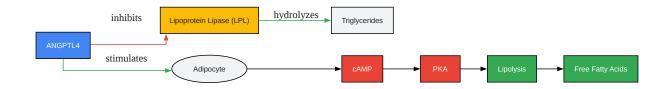
The following is a general protocol for IHC on paraffin-embedded tissues, as **AF3485** has been cited for this application.

- Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue sections.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-40 minutes.
- Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum (e.g., 5% normal horse serum) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the sections with the AF3485 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection: Wash the slides and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the staining with a chromogen such as DAB.
- Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

ANGPTL4 is a multifaceted protein involved in various biological processes. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows associated with ANGPTL4 and the **AF3485** antibody.

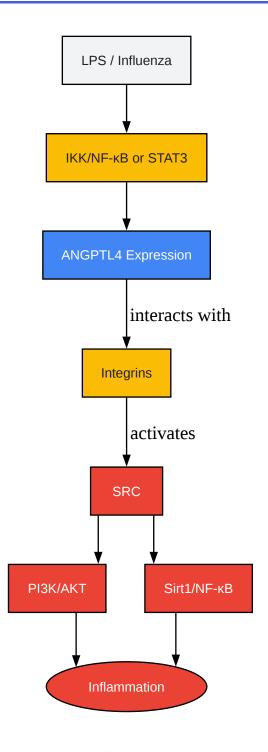




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Caption: ANGPTL4's dual role in lipid metabolism.

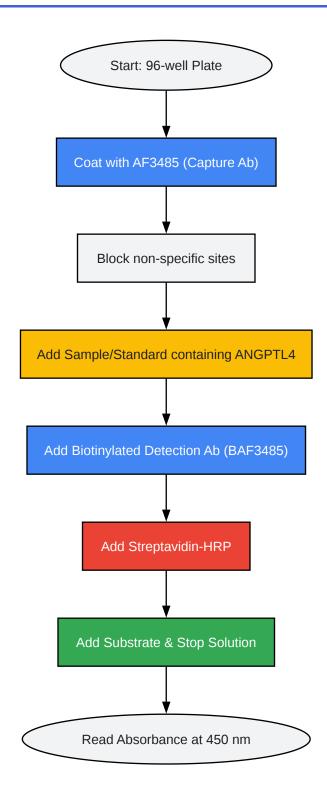




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Caption: ANGPTL4-mediated inflammatory signaling.





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Caption: Workflow for ANGPTL4 Sandwich ELISA using AF3485.

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Phone: (601) 213-4426

Email: info@benchchem.com